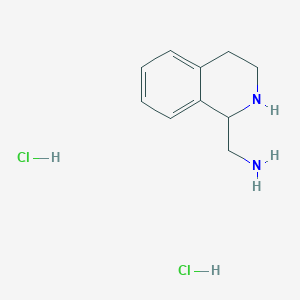

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is a derivative of tetrahydroisoquinoline, which is a structural feature of many natural products and pharmaceuticals. Tetrahydroisoquinolines are known for their presence in various synthetic and natural compounds with significant biological activities. The specific compound is a dihydrochloride salt, indicating the presence of two hydrochloric acid molecules associated with the amine function.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. One approach involves the Pictet-Spengler reaction, which has been used to prepare 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones . Another method includes a domino reaction of aromatic amines with cyclic enol ethers catalyzed by indium chloride in water, which has been shown to produce various tetrahydroquinoline derivatives efficiently . Additionally, an improved synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been reported, starting from phenethylamine and using a mixture of P2O5/POCl3 as the dehydrating agent .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a benzene ring, forming the isoquinoline skeleton. The substitution at the 1-position with different groups, such as the methylamine group in the compound of interest, can significantly alter the chemical and biological properties of these molecules. The stereochemistry of these compounds is also important, with some syntheses showing cis selectivity in the cyclization products .

Chemical Reactions Analysis

Tetrahydroisoquinoline derivatives can undergo various chemical reactions. For instance, the Pictet-Spengler reaction used in the synthesis of these compounds involves the formation of a carbon-nitrogen bond, leading to the cyclization of the molecule . The domino reaction catalyzed by indium chloride represents another type of cyclization that can occur in water . Moreover, the reaction of aryl azides with cyclic enol ethers in the presence of chlorotrimethylsilane-sodium iodide (TMSCl–NaI) can efficiently produce 1,2,3,4-tetrahydroquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of the tetrahydroisoquinoline core imparts certain pharmacological properties to these compounds, as seen in the case of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, which has been found in mouse brain and parkinsonian cerebrospinal fluid (CSF) and is associated with Parkinson's disease . The dihydrochloride salt form of these compounds suggests that they are likely to be water-soluble, which can be advantageous for certain pharmaceutical applications.

科学研究应用

“(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 140845-50-7 . It’s part of a large group of natural products known as isoquinoline alkaloids, in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

安全和危害

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJSFFKBVSPBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)